molecular formula C19H19N5O4 B7153039 N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide

N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide

Cat. No.: B7153039
M. Wt: 381.4 g/mol
InChI Key: LZDVONNNTVTMDQ-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. Its structure includes an imidazolidinone ring, a morpholine ring, and a pyridine carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c25-17-12-21-19(27)24(17)15-3-1-2-14(9-15)22-18(26)13-8-16(11-20-10-13)23-4-6-28-7-5-23/h1-3,8-11H,4-7,12H2,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVONNNTVTMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)C(=O)NC3=CC(=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone ring, followed by the introduction of the phenyl group. The morpholine ring is then synthesized and attached to the pyridine carboxamide group. Each step requires specific reagents and conditions, such as controlled temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide
  • 3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide

Uniqueness

N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-5-morpholin-4-ylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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